molecular formula C12H19NO2 B2919716 8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2320378-81-0

8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B2919716
CAS No.: 2320378-81-0
M. Wt: 209.289
InChI Key: VPJXZIWFQUXSTA-UHFFFAOYSA-N
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Description

8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions of this compound.

Mechanism of Action

The mechanism of action of 8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[3.2.1]octane include other tropane alkaloids, such as:

Uniqueness

What sets 8-cyclopropanecarbonyl-3-methoxy-8-azabicyclo[32Its specific interactions with molecular targets and pathways may differ from those of other tropane alkaloids, making it a valuable compound for further research and development .

Properties

IUPAC Name

cyclopropyl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-15-11-6-9-4-5-10(7-11)13(9)12(14)8-2-3-8/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJXZIWFQUXSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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